N,N-dimethyl-4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-sulfonamide
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Overview
Description
N,N-dimethyl-4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-sulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinazolinone moiety, a piperidine ring, and a sulfonamide group. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone intermediate.
Introduction of the Sulfonamide Group: The sulfonamide group is typically introduced through sulfonylation reactions, where a sulfonyl chloride reacts with the piperidine-quinazolinone intermediate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-sulfonamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield amine or alcohol derivatives .
Scientific Research Applications
N,N-dimethyl-4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-sulfonamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer’s disease, and bacterial infections
Biological Research: It is used as a tool compound to study biological pathways and molecular targets, such as enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-sulfonamide involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, by binding to their active sites and preventing substrate binding . Additionally, it may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-N-{2-[(2-methyl-4-oxoquinazolin-3(4H)-yl)amino]-2-oxoethyl}tetradecan-1-aminium chloride: This compound shares a similar quinazolinone core but differs in its side chains and functional groups.
1-Benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium derivatives: These compounds also contain a quinazolinone core and are studied for their dual inhibitory activity against acetylcholinesterase and butyrylcholinesterase.
Uniqueness
N,N-dimethyl-4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-sulfonamide is unique due to its specific combination of structural features, which contribute to its distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets and modulate various biological pathways sets it apart from other similar compounds .
Properties
IUPAC Name |
N,N-dimethyl-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-18(2)24(22,23)20-9-7-13(8-10-20)11-19-12-17-15-6-4-3-5-14(15)16(19)21/h3-6,12-13H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKLCSVBKUNAPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CN2C=NC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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